molecular formula C19H18N2O5S3 B12134541 N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide

N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide

Cat. No.: B12134541
M. Wt: 450.6 g/mol
InChI Key: KRYIDHBPISMBFP-BOPFTXTBSA-N
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Description

N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide is a recognized and potent inhibitor of Histone Deacetylase 6 (HDAC6), a key enzyme involved in cell motility, protein degradation, and stress response. Its mechanism of action involves the selective binding to the HDAC6 catalytic domain, leading to the accumulation of acetylated tubulin without significantly affecting histone acetylation . This high selectivity for HDAC6 over other HDAC isoforms makes it a valuable chemical probe for dissecting the unique biological functions of HDAC6 in various disease contexts. Research with this compound has been pivotal in elucidating the role of HDAC6 in oncology, particularly in hematological malignancies. Studies have demonstrated its efficacy in inducing growth arrest and apoptosis in multiple myeloma cells , both as a single agent and in combination with other therapeutics like proteasome inhibitors. The primary research value of this inhibitor lies in its utility for investigating HDAC6-driven pathways, validating HDAC6 as a therapeutic target, and supporting the development of novel anti-cancer strategies focused on the ubiquitin-proteasome pathway and aggresome formation.

Properties

Molecular Formula

C19H18N2O5S3

Molecular Weight

450.6 g/mol

IUPAC Name

N-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C19H18N2O5S3/c1-12-4-7-15(8-5-12)29(23,24)20-21-18(22)17(28-19(21)27)11-13-10-14(25-2)6-9-16(13)26-3/h4-11,20H,1-3H3/b17-11-

InChI Key

KRYIDHBPISMBFP-BOPFTXTBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN2C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN2C(=O)C(=CC3=C(C=CC(=C3)OC)OC)SC2=S

Origin of Product

United States

Preparation Methods

Cyclocondensation of 4-Methylbenzenesulfonamide with Carbon Disulfide

The thiazolidinone ring is synthesized via cyclocondensation of 4-methylbenzenesulfonamide with carbon disulfide (CS₂) in the presence of a base (e.g., potassium hydroxide) and an α-halo carbonyl compound. For example:

  • 4-Methylbenzenesulfonamide (1.0 equiv) reacts with CS₂ (1.2 equiv) in ethanol under reflux (78°C) for 6 hours.

  • Addition of 2-chloro-1-(2,5-dimethoxyphenyl)ethan-1-one (1.1 equiv) to the mixture initiates cyclization, forming the thiazolidin-4-one intermediate.

  • The intermediate is isolated via vacuum filtration (yield: 68–72%) and recrystallized from ethanol.

Key Reaction Parameters

ParameterCondition
SolventEthanol
TemperatureReflux (78°C)
Reaction Time6–8 hours
BaseKOH (1.5 equiv)

Purification and Characterization

Chromatographic Separation

Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7 v/v) to remove unreacted aldehyde and dimeric byproducts.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, CH=N), 7.78–7.32 (m, 4H, aromatic H), 6.92–6.85 (m, 3H, dimethoxybenzylidene H), 3.87 (s, 6H, OCH₃), 2.41 (s, 3H, CH₃).

  • IR (KBr) : ν 1715 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N), 1250 cm⁻¹ (S=O).

  • HRMS : m/z 450.6 [M+H]⁺ (calc. 450.6).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Isomer Selectivity (Z:E)
Cyclocondensation729590:10
Knoevenagel809897:3

Advantages of Knoevenagel Route : Higher isomer purity and scalability.

Challenges and Mitigation Strategies

Byproduct Formation

  • Dimerization : Occurs at high aldehyde concentrations. Mitigated by slow addition of aldehyde (1.2 equiv) and inert atmosphere.

  • Oxidation of Thioxo Group : Minimized by conducting reactions under nitrogen.

Solubility Issues

  • Ethanol vs. DMF : Ethanol provides better solubility for intermediates but slows reaction kinetics. DMF increases rate but complicates purification.

Scalability and Industrial Relevance

  • Batch Size : Lab-scale syntheses (1–10 g) achieve consistent yields, but pilot-scale (100 g) requires optimized cooling to prevent exothermic side reactions.

  • Cost Analysis : 2,5-Dimethoxybenzaldehyde accounts for 60% of raw material costs, necessitating efficient recovery systems .

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled temperatures.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Drug Development

The compound's structural features suggest significant potential in drug development. Rhodanine derivatives, including this compound, have been studied for their diverse biological activities such as antimicrobial, antiviral, and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant inhibitory effects against various bacterial strains. For example:

CompoundBacterial StrainIC50 (µg/mL)
Related Compound AStaphylococcus aureus12
Related Compound BEscherichia coli15
Related Compound CPseudomonas aeruginosa10

These findings highlight the potential of N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide as a lead compound for developing new antimicrobial agents.

Anticancer Properties

Studies have also explored the anticancer properties of thiazolidine derivatives. The compound's ability to interact with specific molecular targets could lead to the development of novel cancer therapies. For instance, one study demonstrated that similar compounds could induce apoptosis in cancer cell lines through modulation of signaling pathways.

Materials Science

The unique chemical structure of this compound allows it to be utilized in materials science for synthesizing new materials with specific properties such as conductivity or catalytic activity.

Synthesis of Conductive Polymers

Research has shown that incorporating thiazolidine derivatives into polymer matrices can enhance electrical conductivity. This application is particularly relevant for developing advanced materials for electronic devices.

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidinone ring and sulfonamide group are key functional groups that enable it to bind to active sites of enzymes, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Analogues of Thiazolidinone Derivatives

A comparative analysis with structurally related compounds is presented below, focusing on substituent effects and physicochemical properties.

Table 1: Structural and Substituent Comparisons
Compound Name Substituents at Position 5 Position 3 Substituent Key Features
Target Compound (5Z)-2,5-dimethoxybenzylidene 4-methylbenzenesulfonamide Enhanced lipophilicity due to methyl group; dual methoxy electron donation.
N-[(5Z)-5-(4-Ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide 4-ethoxy-3-methoxybenzylidene Benzenesulfonamide Ethoxy group increases steric bulk; potential for varied metabolic stability.
N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-nitrobenzamide 4-hydroxy-3-methoxybenzylidene 2-nitrobenzamide Hydroxy group enables hydrogen bonding; nitro group introduces polarity.
2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide 3-methoxy-4-propoxybenzylidene 2-chlorobenzamide Chlorine enhances electronegativity; propoxy chain affects solubility.
(5E)-5-(2,5-Dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 2,5-dimethoxybenzylidene (fused thiazolo-triazole core) 4-methylphenyl Rigid triazole core reduces conformational flexibility.

Substituent Effects on Physicochemical Properties

  • Electron-Donating Groups (e.g., methoxy, ethoxy): The target compound’s 2,5-dimethoxybenzylidene group enhances resonance stabilization compared to mono-methoxy analogues (e.g., ). This may influence redox properties and binding affinity to biological targets .
  • Sulfonamide vs.
  • Hydrogen Bonding:
    Compounds with hydroxy groups (e.g., ) exhibit stronger hydrogen-bonding capacity (~2500–2600 cm⁻¹ in IR) compared to the target’s methoxy-dominated structure .
Table 2: Spectroscopic Data
Compound Class IR C=S Stretching (cm⁻¹) C=O Presence (IR) NMR Key Signals (δ, ppm)
Target Compound 1243–1258 Yes (4-oxo) Aromatic protons: 6.8–7.5; CH₃: ~2.4
1,2,4-Triazole-3-thiones 1247–1255 No NH: 10.5–11.0; aromatic protons: 7.0–8.2
Rhodanine Derivatives 1240–1260 Yes Benzylidene CH: ~7.8; acetamide CH₃: ~2.1
  • Synthetic Routes: The target compound’s synthesis likely involves Knoevenagel condensation to form the benzylidene group, followed by sulfonamide coupling—similar to methods in and .

Biological Activity

N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide is a compound that belongs to the class of thiazolidinone derivatives. These compounds are noted for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of the biological activities associated with this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C19H16N2O4S2C_{19}H_{16}N_{2}O_{4}S_{2}, with a molecular weight of 400.47 g/mol. Its structure features a thiazolidine ring with oxo and thioxo functionalities, which are critical for its biological activity.

Antimicrobial Activity

Research has shown that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to this compound possess antibacterial effects against various pathogens:

Pathogen Activity Reference
Staphylococcus aureusModerate activity
Escherichia coliSignificant activity
Bacillus subtilisComparable to reference drugs
Aspergillus nigerAntifungal activity
Candida albicansAntifungal activity

In these studies, the synthesized compounds were tested using the two-fold serial dilution technique, revealing that some derivatives exhibited comparable or superior activity compared to standard antibiotics like norfloxacin and fluconazole.

Anticancer Activity

Additionally, thiazolidinone derivatives have been investigated for their anticancer potential. A study focusing on similar compounds reported promising results in inhibiting cancer cell proliferation:

Cancer Cell Line IC50 (µg/mL) Activity
CCRF-CEM leukemia cells>20No significant activity observed
Other tested linesVariesSome showed notable inhibition

The anticancer properties were attributed to the presence of specific substituents on the thiazolidine ring that enhance interaction with cellular targets involved in cancer progression .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation : Some thiazolidinones induce oxidative stress in target cells, leading to apoptosis.
  • Interference with DNA Replication : The compound may disrupt DNA synthesis in rapidly dividing cells.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of this class of compounds:

Study 1: Antibacterial Evaluation

A series of thiazolidinone derivatives were synthesized and evaluated against common bacterial strains. The results indicated that modifications in the benzylidene moiety significantly influenced antibacterial potency .

Study 2: Anticancer Screening

Another investigation focused on the anticancer properties of thiazolidinones, where various derivatives were screened against different cancer cell lines. The study highlighted that specific structural features enhanced cytotoxicity against leukemia cells .

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis protocol for this compound to ensure high yield and purity?

  • Methodological Answer : Synthesis requires multi-step optimization. Begin with condensation of substituted benzaldehyde (e.g., 2,5-dimethoxybenzaldehyde) with thiosemicarbazide to form a thiosemicarbazone intermediate. Cyclization with chloroacetic acid under reflux (DMF/acetic acid, 2–4 hours) yields the thiazolidinone core. Sulfonamide introduction via reaction with 4-methylbenzenesulfonyl chloride in basic conditions (e.g., NaHCO₃) is critical. Solvent choice (polar aprotic solvents like DMF), temperature control (60–80°C), and catalyst selection (piperidine for benzylidene formation) significantly impact yield and purity. Purification via recrystallization (DMF/ethanol mixtures) or column chromatography is recommended .

Q. How does the substitution pattern on the benzylidene moiety influence solubility and biological activity?

  • Methodological Answer : The 2,5-dimethoxy substituents enhance solubility via increased polarity compared to 3,4-dimethoxy analogs, which exhibit higher lipophilicity. Methoxy groups at the 2- and 5-positions create steric hindrance, reducing π-π stacking and improving aqueous solubility by ~20% (measured via logP assays). Biologically, electron-donating groups (e.g., methoxy) enhance antimicrobial activity by facilitating membrane penetration, while electron-withdrawing groups (e.g., chloro) improve enzyme inhibition (e.g., COX-2 IC₅₀ values differ by 1.5–2.5 µM between analogs) .

Q. Which analytical techniques are most effective for characterizing the Z-configuration of the benzylidene group?

  • Methodological Answer : Nuclear Overhauser Effect Spectroscopy (NOESY) NMR confirms the Z-configuration by detecting spatial proximity between the benzylidene aromatic protons and the thiazolidinone ring. Single-crystal X-ray diffraction provides definitive stereochemical evidence, with C=C bond lengths typically ~1.34 Å for Z-isomers. UV-Vis spectroscopy (λmax ~350–370 nm for Z-configured enones) and comparative HPLC retention times with E-isomer standards further validate configuration .

Advanced Research Questions

Q. How can contradictions in biological activity data between enzyme inhibition assays and cell-based studies be resolved?

  • Methodological Answer : Discrepancies often arise from differences in compound solubility, cellular uptake, or metabolic stability. Use orthogonal assays:

  • Solubility : Measure kinetic solubility in assay buffers vs. cell culture media.
  • Permeability : Employ Caco-2 or PAMPA assays to assess passive diffusion.
  • Metabolism : Conduct microsomal stability tests (e.g., t₁/₂ >30 min indicates suitability for cell studies).
    If enzyme inhibition is potent (IC₅₀ <1 µM) but cell activity is weak, consider prodrug strategies or nanoformulations to enhance bioavailability .

Q. What SAR strategies optimize the thiazolidinone core for target selectivity?

  • Methodological Answer : Systematic SAR involves:

  • Substituent Scanning : Replace 4-methylbenzenesulfonamide with bioisosteres (e.g., pyridine-3-sulfonamide) to modulate hydrogen bonding.
  • Core Modifications : Introduce methyl groups at the thiazolidinone 3-position to restrict ring conformation, improving target binding (e.g., ΔIC₅₀ of 0.7 µM vs. parent compound).
  • Computational Modeling : Dock analogs into target pockets (e.g., COX-2 vs. 5-LOX) to predict selectivity. Prioritize compounds with >10-fold selectivity in silico before synthesis .

Q. How to investigate dual inhibition of COX-2 and 5-LOX pathways?

  • Methodological Answer :

  • Enzyme Kinetics : Perform Lineweaver-Burk plots to identify competitive/non-competitive inhibition (e.g., Ki values for COX-2 vs. 5-LOX).
  • Gene Expression : Use qPCR/Western blotting to measure downstream mediators (PGE₂ for COX-2; LTB₄ for 5-LOX) in stimulated macrophages.
  • Molecular Dynamics : Simulate binding stability in dual-active site conformations (e.g., 50 ns simulations to assess residence times) .

Q. How to address discrepancies in reported antimicrobial IC₅₀ values across labs?

  • Methodological Answer : Standardize protocols using CLSI/FDA guidelines:

  • Strain Selection : Use reference strains (e.g., ATCC 25922 for E. coli) with documented susceptibility.
  • Broth Microdilution : Adjust inoculum density to 5×10⁵ CFU/mL and include resazurin for viability endpoint detection.
  • Quality Control : Cross-validate with positive controls (e.g., ciprofloxacin for Gram-negative bacteria). Report MICs as modal values from ≥3 independent replicates .

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